molecular formula C15H9Cl3N2O2 B2586753 2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole CAS No. 338395-84-9

2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole

Cat. No. B2586753
CAS RN: 338395-84-9
M. Wt: 355.6
InChI Key: IKPACHHXUMHBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole (PDOX) is a heterocyclic compound that has been studied extensively for its potential applications in the field of medicinal chemistry. PDOX is a small molecule that contains a heterocyclic ring structure composed of nitrogen, oxygen and carbon atoms. The compound has been studied for its potential use as an anti-inflammatory drug, as well as for its potential use as an anti-cancer drug. PDOX has also been studied for its potential use as a drug delivery system and as a catalyst for chemical reactions.

Scientific Research Applications

Structural Significance and Therapeutic Potential

1,3,4-Oxadiazole derivatives, characterized by a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom, exhibit significant binding affinity with various enzymes and receptors in biological systems. This property enables them to engage in numerous weak interactions, eliciting a broad spectrum of bioactivities. These compounds are highlighted for their therapeutic potency across a range of medical conditions, showcasing anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications (Verma et al., 2019).

Innovative Synthesis and Biological Roles

Research into 1,3,4-oxadiazole and its derivatives is a vibrant field within heterocyclic chemistry, with innovative synthesis methods being developed to explore their medicinal applications. The focus has been on creating new species for treating a wide variety of diseases, indicating a robust platform for drug development (Nayak & Poojary, 2019).

Biologically Oriented Synthesis

The synthesis of hetero derivatives of 1,3,4-oxadiazoles aims at generating compounds with significant antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities. Such efforts underscore the importance and the potential of 1,3,4-oxadiazoles in the synthesis of biologically oriented drugs (Karpenko et al., 2020).

Applications in Metal-Ion Sensing

Beyond pharmaceuticals, 1,3,4-oxadiazole scaffolds have applications in material science, particularly in the development of chemosensors for metal-ions. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them suitable for selective metal-ion sensing (Sharma et al., 2022).

Environmental Considerations

The derivatives of chlorophenols, such as 2,4-dichlorophenol, involved in the synthesis or degradation pathways of these oxadiazoles, exhibit moderate to considerable toxicity to aquatic life, with potential environmental persistence under certain conditions. This highlights the need for careful consideration in their use and disposal to mitigate adverse environmental impacts (Krijgsheld & Gen, 1986).

properties

IUPAC Name

2-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2O2/c16-10-3-1-9(2-4-10)15-20-19-14(22-15)8-21-13-6-5-11(17)7-12(13)18/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPACHHXUMHBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.